Helium;krypton
Description
Historical Context of Noble Gas Dimer Research
The investigation of noble gas interactions began with the unexpected discovery of argon by Lord Rayleigh and William Ramsay in 1894, which revealed an entire class of chemically unreactive elements. For decades following their identification, noble gases were considered incapable of forming any molecular associations due to their closed-shell electron configurations. This paradigm shifted in 1930 when London formulated the quantum mechanical basis for dispersion forces, providing a theoretical foundation for weak intermolecular attractions between nonpolar atoms.
Experimental confirmation of noble gas dimers emerged in the 1960s through spectroscopic studies of cryogenic matrices. While homonuclear pairs like Ar₂ and Xe₂ were characterized first, the heteronuclear HeKr complex presented greater technical challenges due to helium's exceptionally weak polarizability (0.204 ų vs. 2.48 ų for krypton). Breakthroughs in supersonic jet cooling techniques during the 1980s enabled the first direct observation of HeKr van der Waals complexes through laser-induced fluorescence spectroscopy. These experiments revealed binding energies on the order of 10 cm⁻¹ (0.12 kJ/mol), several orders of magnitude weaker than typical chemical bonds.
Key milestones in noble gas dimer research include:
Theoretical Significance of Weakly Bound Heteronuclear Systems
The helium-krypton system provides an ideal testbed for refining intermolecular potential models due to the stark contrast in atomic properties:
- Polarizability disparity : Krypton's electron cloud (α = 2.48 ų) deforms more readily than helium's (α = 0.204 ų), creating asymmetric induced dipole interactions
- Mass difference : The 20.8:1 mass ratio between krypton (83.80 u) and helium (4.00 u) introduces complex nuclear quantum effects
- Van der Waals radius mismatch : He (1.40 Å) and Kr (1.82 Å) radii create a shallow potential well (depth ~35 cm⁻¹) with large equilibrium separation (3.9 Å)
Modern ab initio calculations employ coupled-cluster methods with explicit correlation (CCSD(T)-F12) to model the HeKr interaction potential. These simulations reveal three distinct binding regions:
- Long-range attraction (4–10 Å): Dominated by London dispersion forces proportional to $$ C6/R^6 $$, where $$ C6 = 1.45 $$ atomic units for HeKr
- Intermediate minimum (3.5–4 Å): Balanced by dispersion and repulsive Pauli exclusion forces
- Short-range repulsion (<3 Å): Exponential rise in energy due to orbital overlap
The table below compares key parameters for HeKr and related noble gas dimers:
| Dimer | Bond Length (Å) | Binding Energy (cm⁻¹) | Dissociation Temp (K) |
|---|---|---|---|
| HeKr | 3.9 | 10.2 | 0.15 |
| HeNe | 3.1 | 5.8 | 0.08 |
| ArKr | 3.8 | 92.4 | 1.33 |
These ultra-weak complexes exhibit unusual quantum behavior even at cryogenic temperatures. Path-integral molecular dynamics simulations show that helium's low mass leads to significant zero-point vibrational energy (ZPVE), reducing the effective binding depth by 40% compared to classical predictions. The HeKr system also serves as a prototype for studying anisotropic interactions in mixed quantum fluids, with potential applications in understanding superfluid helium-krypton solutions below 2 K.
Properties
CAS No. |
12162-14-0 |
|---|---|
Molecular Formula |
HeKr |
Molecular Weight |
87.80 g/mol |
IUPAC Name |
helium;krypton |
InChI |
InChI=1S/He.Kr |
InChI Key |
YOXPXVNXEBECOA-UHFFFAOYSA-N |
Canonical SMILES |
[He].[Kr] |
Origin of Product |
United States |
Preparation Methods
Helium-Krypton Gas Mixtures: Industrial Preparation and Applications
Gas Mixing Techniques
Helium-krypton mixtures are commonly prepared by volumetric or mass-flow-controlled blending. In industrial settings, these mixtures serve as calibration standards or inert carriers. For example, in catalytic processes for acrolein production, a 4.92% krypton in helium mixture is used as an internal standard for gas chromatography.
Table 1: Typical Composition of He-Kr Mixtures in Patent Applications
| Application | He Concentration | Kr Concentration | Pressure (bar) | Temperature (K) | Source |
|---|---|---|---|---|---|
| Acrolein synthesis | 95.08% | 4.92% | 1–200 | 300–700 | |
| Acrylic acid production | 94.5% | 5.5% | 1–150 | 300–600 |
High-Pressure Synthesis of Noble Gas Compounds
Theoretical Basis for He-Kr Interactions
Under pressures exceeding 1 GPa, noble gases exhibit increased polarizability, enabling weak interactions. Computational studies predict that He and Kr may form van der Waals compounds or occupy interstitial sites in host matrices. For example:
Experimental Approaches for He-Kr Systems
Diamond Anvil Cell (DAC) Compression :
- Procedure : He and Kr gases are loaded into a DAC with a pressure medium (e.g., NaCl). Pressure is increased incrementally to 10–100 GPa while monitoring phase changes via X-ray diffraction (XRD).
- Results : At 30–50 GPa, weak He-Kr interactions are observed via Raman spectroscopy, but no stable compounds form.
Cryogenic Matrix Isolation :
Thermophysical Properties of He-Kr Mixtures
Ab initio calculations reveal the following properties for He-Kr systems:
Table 2: Thermophysical Data for He-Kr Interactions
Chemical Reactions Analysis
Reaction Mechanisms Under High Pressure
Helium's reactivity at high pressures stems from structural and electrostatic factors:
-
Coulomb Repulsion Mitigation : In ionic compounds like MgF₂ (AB₂ type), helium insertion reduces repulsion between majority ions (e.g., F⁻ ions), lowering Madelung energy .
-
PV Work Advantage : The insertion of He into lattice structures leads to significant volume reduction (ΔV < 0), favoring thermodynamic stability via compression work .
Specific Reactions and Data
Examples of helium's reactivity under high pressure include:
| Compound | Reaction | Pressure | Key Feature |
|---|---|---|---|
| MgF₂ | MgF₂ + He → MgF₂He | ≥30 GPa | Stabilized by Coulomb interactions |
| Li₂O | Li₂O + He → Li₂OHe | ≥30 GPa | Reduced lattice repulsion . |
Reaction with Fluorine
The synthesis of krypton difluoride (KrF₂) occurs via:
Reaction : Kr(s) + F₂(s) → KrF₂(s)
Conditions :
Properties of KrF₂ :
| Property | Value |
|---|---|
| Appearance | Colorless crystals |
| Stability | Decomposes at room temperature . |
| Oxidizing Power | Powerful oxidative fluorinating agent (e.g., converts Xe to XeF₆) . |
Other Reactions and Stability
Krypton exhibits no reactivity with:
NIST Enthalpy Data :
| Reaction | ΔrH° (kcal/mol) | Method |
|---|---|---|
| Cs⁺ + Kr → Cs·Kr | 2.79 | IMob (Gatland) |
| Na⁺ + Kr → Na·Kr | 4.84 | SCATTERING |
| Cl⁻ + Kr → Cl·Kr | 2.20 ± 0.10 | LPES (Yourshaw) |
Scientific Research Applications
Krypton and helium mixtures have various applications across different fields, including scientific research. Krypton, a noble gas, is often combined with other gases like helium for specialized uses .
Scientific Research Applications
- Laser Technology Krypton, when used in excimer lasers, produces high-precision ultraviolet (UV) light, which is valuable in optical procedures such as LASIK eye surgery .
- Groundwater Study A project studying groundwater used krypton isotope (Kr-81) to measure the age of water, linking it to the passage of helium from the Earth's crust into the atmosphere .
- Vacuum Deposition In Physical Vapor Deposition (PVD), krypton assists sputtering processes by generating plasma to deposit materials like tantalum, titanium, gold, and silver onto objects .
- Gas mixtures: Studies have explored the thermophysical properties of krypton-helium gas mixtures, utilizing computations to understand interaction energies and transport properties across a range of temperatures .
Data and Properties
Case Studies
- Guarani Aquifer Project: Scientists used laser-cooling and atom-trapping techniques to measure the radioactive krypton isotope (Kr-81) within the Guarani Aquifer to determine the age of groundwater and trace the movement of helium .
- Krypton-Helium Gas Mixtures: A new potential energy curve for the krypton-helium atom pair was developed using supermolecular ab initio computations for 34 interatomic distances .
Mechanism of Action
The mechanism by which helium-krypton compounds exert their effects is primarily related to the unique properties of the constituent gases. Helium’s low density and high thermal conductivity make it useful in cooling applications, while krypton’s reactivity allows it to form stable compounds under specific conditions. The combination of these properties can lead to unique interactions at the molecular level, particularly in high-pressure environments .
Comparison with Similar Compounds
Helium (He)
- Atomic Properties : Atomic number 2, atomic weight 4.0026 g/mol, electron configuration 1s².
- Physical Properties: Boiling point of 4.2 K (at 1 atm), lowest molecular weight among noble gases, and the highest ionization energy (24.59 eV) .
- Applications : Used in cryogenics, MRI cooling, and as a carrier gas in chromatography.
Krypton (Kr)
- Atomic Properties : Atomic number 36, atomic weight 83.798 g/mol, electron configuration [Ar] 3d¹⁰ 4s² 4p⁶.
- Physical Properties : Boiling point of 119.8 K (at 1 atm), higher density (3.75 g/L at STP), and ionization energy of 14.00 eV .
- Applications: Used in lighting (e.g., fluorescent lamps), laser technology, and as an insulator in double-pane windows.
Comparison with Similar Compounds
Physical and Thermodynamic Properties
Helium exhibits the lowest boiling point and density among noble gases, making it indispensable in cryogenics. Krypton’s higher density and polarizability enable stronger van der Waals interactions compared to lighter noble gases .
Chemical Behavior and Reactivity
Both He and Kr are chemically inert under standard conditions. However, under extreme conditions (e.g., high pressure or ionization), they form weakly bound compounds:
Solubility in Molten Salts
| System | He Solubility (mol%) | Kr Solubility (mol%) | Xe Solubility (mol%) | |
|---|---|---|---|---|
| 2LiF–BeF₂ | 0.0021 | 0.0018 | 0.0045 | |
| LiF–NaF–KF | 0.0015 | 0.0012 | 0.0032 |
Helium and krypton exhibit lower solubility in molten salts compared to xenon due to their smaller atomic radii and weaker interactions with ionic lattices .
Encapsulation in Fullerenes
| Property | He@C₆₀ | Kr@C₆₀ | |
|---|---|---|---|
| Occupancy Level | 100% | 9% | |
| Atomic Position | Center of cage | Off-center | |
| Translational Motion | High (larger ellipsoid) | Restricted |
Helium’s smaller size allows full occupancy and free motion within C₆₀, whereas krypton’s larger size results in partial occupancy and restricted movement .
Research Findings and Contradictions
- Cluster Stability : Studies conflict on the most stable He-Kr clusters. Lewerenz et al. reported He₁₀Kr⁺ as stable , while Kim et al. identified He₁₂Kr⁺ as dominant under high-resolution conditions .
Q & A
Basic Question: What experimental methods are recommended for determining the specific heat ratio (Cp/CvC_p/C_vCp/Cv) of pure krypton, and how can researchers ensure reproducibility?
Methodological Answer:
To determine for pure krypton, researchers historically used acoustic resonance techniques. A cylindrical tube filled with the gas is subjected to sound waves, and the half-wavelength is measured at controlled temperatures. For example, at 19°C, krypton exhibits a half-wavelength of 18.13 cm and a density of 41.46 g/L, yielding .
Steps to Ensure Reproducibility:
- Use high-purity krypton (≥99.99%) to minimize contamination.
- Calibrate equipment (e.g., resonance tubes) with air or helium first to validate experimental conditions.
- Report temperature stability (±0.1°C) and pressure calibration in detail.
- Include raw data tables (see Table 1) and cross-validate results with quantum mechanical simulations.
Table 1: Experimental Data for Determination in Krypton
| Parameter | Value (Krypton) | Value (Air) |
|---|---|---|
| Temperature (°C) | 19 | 19 |
| Half Wavelength (cm) | 18.13 | 27.92 |
| Density (g/L) | 41.46 | 14.48 |
| 1.689 | 1.403 |
Advanced Question: How can researchers resolve contradictions in interatomic potential data for krypton derived from second virial coefficients, solid-state properties, and scattering experiments?
Methodological Answer:
Interatomic potentials for krypton are often inconsistent across experimental datasets due to neglected many-body interactions or calibration biases. A robust approach involves:
Data Integration : Combine second virial coefficients, transport properties, solid-state lattice energies, and differential scattering cross-sections to derive a unified potential .
Many-Body Corrections : Account for overlap-dependent three-body interactions in condensed phases using density functional theory (DFT) or coupled-cluster calculations .
Cross-Validation : Compare derived potentials with spectroscopic dimer data (e.g., bond lengths, dissociation energies) to identify systematic errors.
Error Quantification : Use statistical tools like Bayesian inference to weight datasets based on experimental uncertainty.
Advanced Question: What methodological considerations are critical when designing experiments to detect trace krypton-85 isotopes in nuclear non-proliferation research?
Methodological Answer:
Detecting krypton-85 (a fission product) requires ultra-sensitive techniques like Atom Trap Trace Analysis (ATTA):
Sample Preparation : Isolate krypton from air samples via cryogenic distillation or gas chromatography to achieve parts-per-trillion sensitivity .
Laser Cooling : Use vacuum-UV lamps (λ ≈ 123 nm) to cool krypton atoms into magneto-optical traps, enabling isotope-selective detection .
Calibration : Test the system with stable krypton isotopes (e.g., Kr-84) before transitioning to rare isotopes.
Validation : Compare results with mass spectrometry or beta-counting to resolve discrepancies in detection limits.
Basic Question: What are the best practices for characterizing helium’s diffusion properties in solid-state matrices under varying thermal conditions?
Methodological Answer:
Sample Design : Use monocrystalline or thin-film matrices (e.g., silicon, metals) to minimize grain boundary effects.
Thermal Control : Employ resistance heaters or Peltier devices to maintain ±0.5 K stability during diffusion experiments.
Detection Methods :
- Helium Ion Microscopy (HIM) : Maps diffusion pathways at nanoscale resolution.
- Thermal Desorption Spectroscopy (TDS) : Quantifies activation energy via temperature-programmed release.
Data Reproducibility : Document thermal history of samples and pre-annealing protocols to mitigate residual stress .
Advanced Question: How can multi-body interaction effects in condensed-phase krypton systems be quantified using modern computational and experimental approaches?
Methodological Answer:
Computational Modeling :
- Use ab initio molecular dynamics (AIMD) with dispersion-corrected functionals (e.g., DFT-D3) to model three-body contributions.
- Compare results with classical potentials (e.g., Barker-Watts) to isolate many-body effects .
Experimental Probes :
- X-ray Diffraction (XRD) : Measure lattice parameters under high pressure to detect deviations from pairwise additive potentials.
- Raman Spectroscopy : Monitor vibrational modes sensitive to cooperative interactions.
Validation : Cross-check computational predictions with solid-state thermodynamic data (e.g., enthalpy of sublimation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
